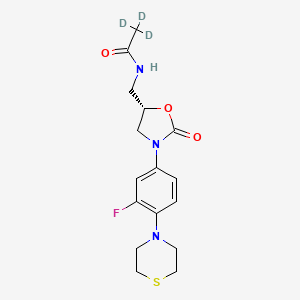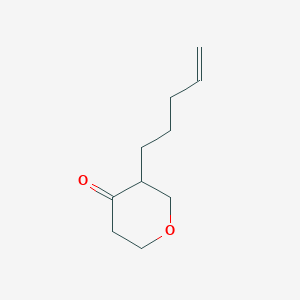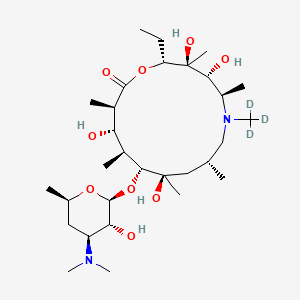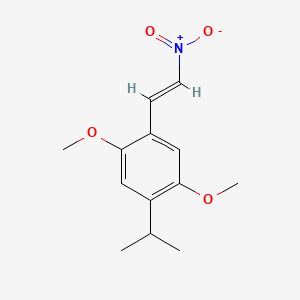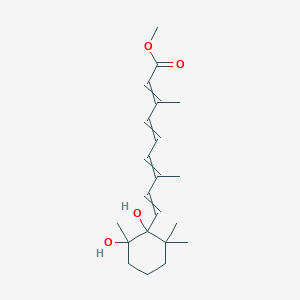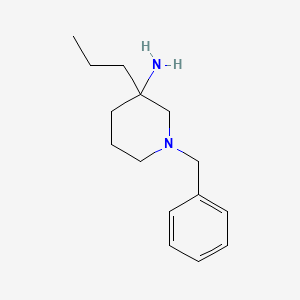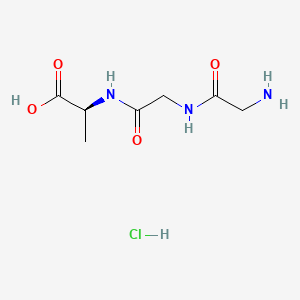
1,5-Dichloro-4-cyclopropoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-4-cyclopropyloxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of two chlorine atoms and a cyclopropyloxy group attached to the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-4-cyclopropyloxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1,5-dichloroisoquinoline with cyclopropyl alcohol in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at moderate levels to ensure optimal yields.
Industrial Production Methods
Industrial production of 1,5-dichloro-4-cyclopropyloxyisoquinoline may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,5-Dichloro-4-cyclopropyloxyisoquinoline can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The cyclopropyloxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyloxy group.
科学研究应用
1,5-Dichloro-4-cyclopropyloxyisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of isoquinoline derivatives with various biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 1,5-dichloro-4-cyclopropyloxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,5-Dichloroisoquinoline: Lacks the cyclopropyloxy group but shares the dichloro substitution pattern.
4-Cyclopropyloxyisoquinoline: Similar structure but without the chlorine atoms.
1,5-Dibromo-4-cyclopropyloxyisoquinoline: Bromine atoms replace chlorine atoms, potentially altering reactivity and properties.
Uniqueness
1,5-Dichloro-4-cyclopropyloxyisoquinoline is unique due to the combination of its dichloro and cyclopropyloxy substituents, which confer specific chemical and biological properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H9Cl2NO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC 名称 |
1,5-dichloro-4-cyclopropyloxyisoquinoline |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-8-11(9)10(6-15-12(8)14)16-7-4-5-7/h1-3,6-7H,4-5H2 |
InChI 键 |
TYDNMNMVPSHYKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=CN=C(C3=C2C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


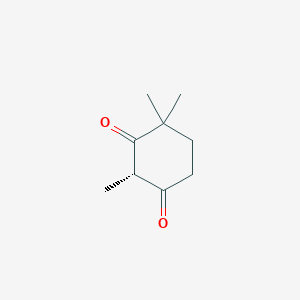

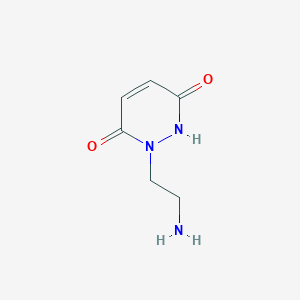
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
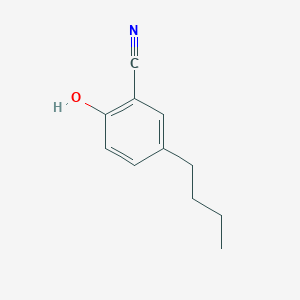
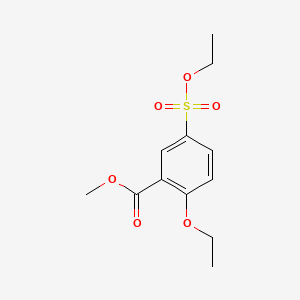
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
